molecular formula C7H9Cl2NO B1360893 2-Chloro-3-methoxyaniline hydrochloride CAS No. 85893-87-4

2-Chloro-3-methoxyaniline hydrochloride

Cat. No. B1360893
CAS RN: 85893-87-4
M. Wt: 194.06 g/mol
InChI Key: FFLQWMDYINEUQC-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO . It is used as a reactant in the preparation of dual inhibitors of CK2 and Pim kinases, which have antiproliferative activity against cancer cells .


Synthesis Analysis

The synthesis of 2-Chloro-3-methoxyaniline involves the reaction of 2-Chloro-3-nitroanisole with iron powder in a mixture of glacial acetic acid and ethanol. The mixture is stirred at reflux for 3.5 hours .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxyaniline hydrochloride is represented by the InChI code: 1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H . The molecular weight of this compound is 194.06 .


Physical And Chemical Properties Analysis

2-Chloro-3-methoxyaniline hydrochloride is a solid at room temperature . It has a molecular weight of 194.06 . The density is 1.2±0.1 g/cm3 . The boiling point is 252.0±20.0 °C at 760 mmHg .

Scientific Research Applications

Overview

2-Chloro-3-methoxyaniline hydrochloride is a chemical compound with potential applications in various fields of scientific research. While specific studies directly focusing on this compound were not identified, research on related compounds, such as chloroquine, hydroxychloroquine, and methoxychlor, provides insights into the broader context of chemical applications in scientific research. These related compounds have been explored for their antiviral, anti-inflammatory, and endocrine-disrupting properties, among other effects.

Antiviral Applications

Chloroquine and hydroxychloroquine, chemicals structurally similar to 2-Chloro-3-methoxyaniline hydrochloride, have been extensively studied for their antiviral properties, particularly in the context of the COVID-19 pandemic. These compounds have shown efficacy in limiting the replication of the SARS-CoV-2 virus in vitro. The antiviral characteristics of these compounds suggest potential research avenues for 2-Chloro-3-methoxyaniline hydrochloride in studying viral infections and developing antiviral therapies (Meo et al., 2020).

Endocrine-Disrupting Effects

Methoxychlor, a chemical with a methoxy group similar to that in 2-Chloro-3-methoxyaniline hydrochloride, has been investigated for its endocrine-disrupting effects. As a pesticide with proestrogenic activity, methoxychlor and its metabolites have shown potential reproductive toxicity, highlighting the importance of understanding the biological interactions of similar compounds (Cummings, 1997).

Ototoxicity Concerns

Research on chloroquine and hydroxychloroquine has raised concerns about ototoxic effects, including potential damage to the auditory system. This area of study might be relevant for 2-Chloro-3-methoxyaniline hydrochloride, emphasizing the need for comprehensive safety evaluations in the development of pharmaceuticals and other applications (Fernandes et al., 2022).

Safety And Hazards

2-Chloro-3-methoxyaniline hydrochloride is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-3-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLQWMDYINEUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647435
Record name 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxyaniline hydrochloride

CAS RN

85893-87-4
Record name 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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